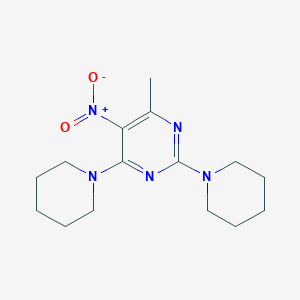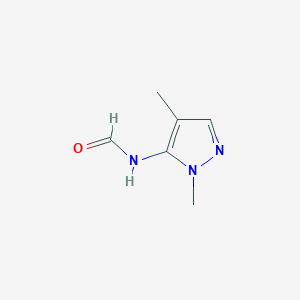![molecular formula C12H18BrN5O3 B12909993 2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol CAS No. 493033-63-9](/img/structure/B12909993.png)
2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol is a synthetic organic compound that features a purine base with a bromobutoxy substituent and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a purine derivative.
Substitution Reaction: Introduction of the bromobutoxy group through a nucleophilic substitution reaction.
Ether Formation: Formation of the methoxyethanol group via an etherification reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The bromobutoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for 2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Signal Transduction: Affecting intracellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Amino-6-(4-chlorobutoxy)-9H-purin-9-yl)methoxy)ethanol
- 2-((2-Amino-6-(4-iodobutoxy)-9H-purin-9-yl)methoxy)ethanol
- 2-((2-Amino-6-(4-methylbutoxy)-9H-purin-9-yl)methoxy)ethanol
Uniqueness
2-((2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl)methoxy)ethanol is unique due to the presence of the bromobutoxy group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.
Propriétés
Numéro CAS |
493033-63-9 |
|---|---|
Formule moléculaire |
C12H18BrN5O3 |
Poids moléculaire |
360.21 g/mol |
Nom IUPAC |
2-[[2-amino-6-(4-bromobutoxy)purin-9-yl]methoxy]ethanol |
InChI |
InChI=1S/C12H18BrN5O3/c13-3-1-2-5-21-11-9-10(16-12(14)17-11)18(7-15-9)8-20-6-4-19/h7,19H,1-6,8H2,(H2,14,16,17) |
Clé InChI |
FSMTWWRDGZRBEL-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1COCCO)N=C(N=C2OCCCCBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)



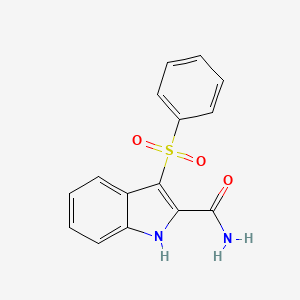
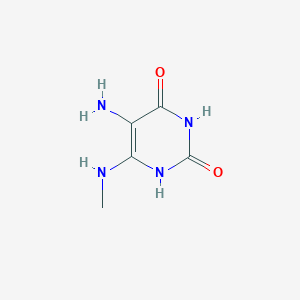

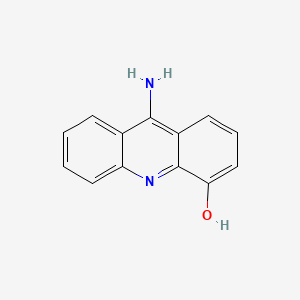
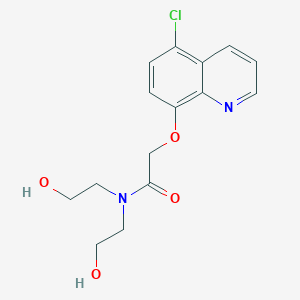
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
